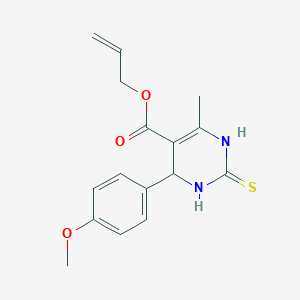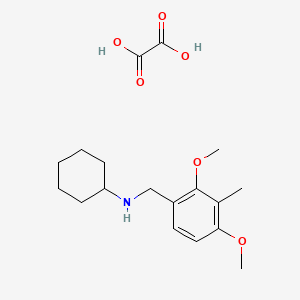
N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide, also known as 4F-MPH, is a synthetic compound that belongs to the piperidine class of chemicals. It is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive and physical performance. 4F-MPH is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4F-MPH is not approved for medical use and is classified as a research chemical.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, motivation, and reward, and their increased activity is thought to be responsible for the cognitive and physical effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychostimulants such as methylphenidate and amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and focus. However, this compound is more potent than methylphenidate and has a longer duration of action.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide in lab experiments is its potency and long duration of action. This makes it a useful tool for studying the effects of psychostimulants on cognitive and physical performance. However, its high potency also means that it must be used with caution, as it can be toxic at high doses. Additionally, this compound is not approved for medical use and its long-term effects on human health are not well understood.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is its potential as a treatment for cognitive disorders such as ADHD. Another area of research could focus on the development of safer and more effective psychostimulants based on the structure of this compound. Additionally, more research is needed to fully understand the long-term effects of this compound on human health and its potential for abuse.
合成法
The synthesis of N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide involves the reaction of 4-fluoro-2-nitrobenzaldehyde with methylamine followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidinecarboxylic acid to produce this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with moderate difficulty.
科学的研究の応用
N-(4-fluorophenyl)-3-methyl-1-piperidinecarboxamide has been the subject of several scientific studies in recent years. Researchers have investigated its potential as a cognitive enhancer, as well as its effects on physical performance. One study found that this compound improved working memory and attention in rats, while another study showed that it enhanced reaction time and accuracy in human subjects. Additionally, this compound has been studied for its potential to treat ADHD and other cognitive disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-10-3-2-8-16(9-10)13(17)15-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFAAZUPUOGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)


![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)

